5-Aminooctahydropentalen-2-ol hydrochloride
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Overview
Description
5-Aminooctahydropentalen-2-ol hydrochloride is a chemical compound with the molecular formula C8H16ClNO. It is a derivative of pentalene, a bicyclic hydrocarbon, and contains an amino group and a hydroxyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminooctahydropentalen-2-ol hydrochloride typically involves the reduction of a nitroso compound followed by the addition of hydrochloric acid. One common method includes the following steps:
- Dissolving nitroso-β-naphthol in sodium hydroxide solution.
- Adding sodium hydrosulfite to reduce the nitroso compound.
- Precipitating the aminonaphthol by adding hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process typically includes:
- Large-scale reduction of the nitroso compound.
- Efficient precipitation and purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Aminooctahydropentalen-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-Aminooctahydropentalen-2-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Aminooctahydropentalen-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .
Comparison with Similar Compounds
Similar Compounds
5-Aminolevulinic acid: A compound with similar amino and hydroxyl groups, used in photodynamic therapy.
Aminonaphthol hydrochloride: Another compound with an amino group and a hydroxyl group, used in various chemical reactions
Uniqueness
5-Aminooctahydropentalen-2-ol hydrochloride is unique due to its bicyclic structure and specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H16ClNO |
---|---|
Molecular Weight |
177.67 g/mol |
IUPAC Name |
5-amino-1,2,3,3a,4,5,6,6a-octahydropentalen-2-ol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c9-7-1-5-3-8(10)4-6(5)2-7;/h5-8,10H,1-4,9H2;1H |
InChI Key |
WSDFMYRCXOWJGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(CC2CC1N)O.Cl |
Origin of Product |
United States |
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